2,3,4,5,6-Pentamethylbenzyl alcohol
Overview
Description
2,3,4,5,6-Pentamethylbenzyl alcohol is an organic compound with the molecular formula C12H18O. It is characterized by a benzene ring substituted with five methyl groups and a hydroxymethyl group. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentamethylbenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2,3,4,5,6-pentamethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of 2,3,4,5,6-pentamethylbenzaldehyde. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentamethylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,3,4,5,6-pentamethylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2,3,4,5,6-pentamethylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, CrO3 in dichloromethane (DCM)
Reduction: LiAlH4 in THF
Substitution: SOCl2, PBr3 in anhydrous conditions
Major Products Formed
Oxidation: 2,3,4,5,6-Pentamethylbenzaldehyde
Reduction: 2,3,4,5,6-Pentamethylbenzylamine
Substitution: 2,3,4,5,6-Pentamethylbenzyl chloride or bromide
Scientific Research Applications
2,3,4,5,6-Pentamethylbenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentamethylbenzyl alcohol involves its interaction with specific molecular targets. In oxidation reactions, the hydroxyl group is converted to an aldehyde group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is converted to an amine group by the addition of hydrogen atoms from the reducing agent. These transformations involve various pathways, including nucleophilic attack and electron transfer .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentamethylbenzaldehyde
- 2,3,4,5,6-Pentamethylbenzylamine
- 2,3,4,5,6-Pentamethylbenzyl chloride
Uniqueness
2,3,4,5,6-Pentamethylbenzyl alcohol is unique due to its multiple methyl substitutions on the benzene ring, which confer distinct steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis. Compared to its analogs, such as 2,3,4,5,6-pentamethylbenzaldehyde and 2,3,4,5,6-pentamethylbenzylamine, the alcohol form offers different reactivity patterns and applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h13H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBCAWNOBIGGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197513 | |
Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-66-2 | |
Record name | 2,3,4,5,6-Pentamethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-pentamethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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